molecular formula C12H24O B14009347 3-(2-Methylcyclopentyl)hexan-3-ol CAS No. 53398-72-4

3-(2-Methylcyclopentyl)hexan-3-ol

Cat. No.: B14009347
CAS No.: 53398-72-4
M. Wt: 184.32 g/mol
InChI Key: UMTUMLSVRGSELR-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopentyl)hexan-3-ol is a tertiary alcohol characterized by a hexan-3-ol backbone substituted with a 2-methylcyclopentyl group at the third carbon. The compound’s stereochemistry and steric effects from the methylcyclopentyl group likely influence its physical properties (e.g., boiling point, solubility) and reactivity compared to simpler alcohols or bicyclic analogs .

Properties

CAS No.

53398-72-4

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3-(2-methylcyclopentyl)hexan-3-ol

InChI

InChI=1S/C12H24O/c1-4-9-12(13,5-2)11-8-6-7-10(11)3/h10-11,13H,4-9H2,1-3H3

InChI Key

UMTUMLSVRGSELR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(C1CCCC1C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing alcohols like 3-(2-Methylcyclopentyl)hexan-3-ol involves the use of Grignard reagents. Grignard reagents (RMgX) react with carbonyl compounds to yield alcohols. For instance, the reaction of a Grignard reagent with a ketone can produce a tertiary alcohol . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of such alcohols often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopentyl)hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: Alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert carbonyl compounds back to alcohols.

    Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a ketone or carboxylic acid, while reduction would regenerate the alcohol from a carbonyl compound.

Scientific Research Applications

3-(2-Methylcyclopentyl)hexan-3-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopentyl)hexan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets would depend on the context of its use, such as its role in a biological system or a chemical reaction .

Comparison with Similar Compounds

Key Data Table

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) Source
3-(2-Methylcyclopentyl)hexan-3-ol* C₁₂H₂₂O 2-Methylcyclopentyl, hexan-3-ol ~220–240 (predicted) ~0.95 (predicted) N/A
Thujanol acetate C₁₂H₁₈O₂ Bicyclic core, acetate ester N/A N/A Acetylation of thujanol
3-((Trimethylsilyl)ethynyl)bicyclo... C₁₁H₁₈OSi Trimethylsilyl-ethynyl 237.1 1.01 Synthetic protocols
Isopulegol C₁₀H₁₈O Cyclohexanol, isopropenyl ~212 0.91 Essential oils
2-Methylhexan-3-ol C₇H₁₆O Branched hexanol ~140–150 0.82 Synthetic blends

*Hypothetical values based on structural analogs.

Research Findings and Implications

  • Steric Effects : The 2-methylcyclopentyl group in the target compound likely increases steric hindrance, reducing nucleophilic reactivity at the hydroxyl group compared to linear alcohols like 2-methylhexan-3-ol .
  • Thermal Stability: Bicyclic analogs (e.g., thujanol derivatives) exhibit higher boiling points due to rigid structures, suggesting similar trends for the target compound .
  • Applications: While thujanol derivatives are used in fragrances, the target compound’s tertiary alcohol structure may suit pharmaceutical intermediates or chiral ligands in catalysis, akin to sabinol’s role in natural product synthesis .

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